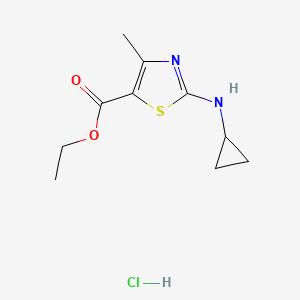
6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride
Overview
Description
6-(Dimethylamino)pyridine-3-carboxylic acid dihydrochloride (6-DMAP-DHC) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is an important organic compound and has been used in a variety of fields such as organic synthesis, organic photochemistry, catalysis, and biochemistry. 6-DMAP-DHC has a unique structure and is composed of two pyridine rings connected by a dimethylamino group. The compound has been used in a variety of research applications, including synthesis of biologically active compounds, catalysis, and biochemical and physiological studies.
Scientific Research Applications
Supramolecular Chemistry
- Research has demonstrated that cocrystallization of 4-dimethylaminopyridine with a series of carboxylic acids resulted in several anhydrous and hydrous multicomponent adducts. These adducts have been analyzed for their structural and supramolecular aspects, highlighting the importance of N-H⋯O, N-H⋯N, and other non-covalent interactions in their stabilization and the formation of high-dimensional structures (Fang et al., 2020).
Kinetic Resolution
- Pyridine-3-carboxylic anhydride, in combination with chiral acyl-transfer catalysts, has been used for the enantioselective esterification of racemic secondary benzylic alcohols. This method efficiently produced chiral carboxylic esters with high enantiomeric excesses, showcasing the utility of pyridine derivatives in asymmetric synthesis (Shiina et al., 2012).
Antimicrobial and Antimycobacterial Activity
- Derivatives of nicotinic acid hydrazide, synthesized from pyridine 3-carboxillic acid, have shown antimycobacterial activity. This research contributes to the development of new compounds with potential therapeutic applications against microbial infections (Sidhaye et al., 2011).
Catalysis
- 4-(Dimethylamino)pyridine has been identified as an effective catalyst for various reactions, including iodolactonisation of γ,δ-unsaturated carboxylic acids, which proceeds under neutral conditions at room temperature. This highlights its utility in organic synthesis and catalysis (Meng et al., 2015).
Cooperative Catalysis
- A combination of arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been used to catalyze the dehydrative condensation reaction between carboxylic acids and amines. This method is noted for its effectiveness and practicality, including the synthesis of pharmaceuticals, demonstrating the potential of pyridine derivatives in cooperative catalysis (Ishihara & Lu, 2016).
properties
IUPAC Name |
6-(dimethylamino)pyridine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;;/h3-5H,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYRBZGZQANQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)


![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)
![Tert-butyl 4-[3-(ethylamino)butanoyl]piperazine-1-carboxylate](/img/structure/B1522867.png)
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)




![2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B1522875.png)
![tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1522878.png)